molecular formula C22H19N3O6 B3533865 N-(4-methoxyphenyl)-2-{[(4-nitrophenoxy)acetyl]amino}benzamide

N-(4-methoxyphenyl)-2-{[(4-nitrophenoxy)acetyl]amino}benzamide

Cat. No. B3533865
M. Wt: 421.4 g/mol
InChI Key: HQAKVVSALOVPHJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[(4-nitrophenoxy)acetyl]amino}benzamide, also known as MNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MNPA is a benzamide derivative that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[(4-nitrophenoxy)acetyl]amino}benzamide is not fully understood. However, it has been proposed that N-(4-methoxyphenyl)-2-{[(4-nitrophenoxy)acetyl]amino}benzamide inhibits the activity of proteases by binding to their active site. This leads to the inhibition of protease activity, which can have various biological effects.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-{[(4-nitrophenoxy)acetyl]amino}benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of proteases, which can have an impact on various biological processes. N-(4-methoxyphenyl)-2-{[(4-nitrophenoxy)acetyl]amino}benzamide has also been found to induce apoptosis, which is programmed cell death, in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-{[(4-nitrophenoxy)acetyl]amino}benzamide has several advantages for lab experiments. It is a relatively easy compound to synthesize, making it readily available for research purposes. N-(4-methoxyphenyl)-2-{[(4-nitrophenoxy)acetyl]amino}benzamide is also stable under various conditions, which is important for conducting experiments. However, N-(4-methoxyphenyl)-2-{[(4-nitrophenoxy)acetyl]amino}benzamide has some limitations as well. It has a limited solubility in water, which can make it difficult to work with in aqueous solutions. N-(4-methoxyphenyl)-2-{[(4-nitrophenoxy)acetyl]amino}benzamide also has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

N-(4-methoxyphenyl)-2-{[(4-nitrophenoxy)acetyl]amino}benzamide has several potential future directions for research. It can be further studied for its potential use as an anticancer agent, as well as for its applications in the detection of proteases. N-(4-methoxyphenyl)-2-{[(4-nitrophenoxy)acetyl]amino}benzamide can also be modified to improve its solubility and half-life, which can make it more effective in various experiments. Additionally, N-(4-methoxyphenyl)-2-{[(4-nitrophenoxy)acetyl]amino}benzamide can be used as a starting point to synthesize other compounds with potential applications in scientific research.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-2-{[(4-nitrophenoxy)acetyl]amino}benzamide is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(4-methoxyphenyl)-2-{[(4-nitrophenoxy)acetyl]amino}benzamide has several potential applications in the detection of proteases and as an anticancer agent, and it can be further modified to improve its effectiveness in various experiments.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[(4-nitrophenoxy)acetyl]amino}benzamide has been found to have potential applications in scientific research. It has been used as a probe for the detection of proteases, which are enzymes that play a crucial role in various biological processes. N-(4-methoxyphenyl)-2-{[(4-nitrophenoxy)acetyl]amino}benzamide is also being studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of certain cancer cell lines.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6/c1-30-17-10-6-15(7-11-17)23-22(27)19-4-2-3-5-20(19)24-21(26)14-31-18-12-8-16(9-13-18)25(28)29/h2-13H,14H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAKVVSALOVPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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